molecular formula C11H16BrNOS B13275277 4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol

4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B13275277
M. Wt: 290.22 g/mol
InChI Key: NMDZILPICVJXFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways. The cyclohexanol group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-Chlorothiophen-2-yl)methyl]amino}cyclohexan-1-ol
  • 4-{[(3-Fluorothiophen-2-yl)methyl]amino}cyclohexan-1-ol
  • 4-{[(3-Iodothiophen-2-yl)methyl]amino}cyclohexan-1-ol

Uniqueness

4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s biological activity .

Properties

Molecular Formula

C11H16BrNOS

Molecular Weight

290.22 g/mol

IUPAC Name

4-[(3-bromothiophen-2-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C11H16BrNOS/c12-10-5-6-15-11(10)7-13-8-1-3-9(14)4-2-8/h5-6,8-9,13-14H,1-4,7H2

InChI Key

NMDZILPICVJXFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=C(C=CS2)Br)O

Origin of Product

United States

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